5-(2-Thienyl)-1H-indole-2,3-dione

GABA Transporter Neuroscience Selectivity

Non-selective GABA transporter inhibitors confound neurological data. This 5-thienyl isatin derivative provides specific hGAT3 modulation with a noncompetitive mechanism. - **Selectivity**: >30-fold vs. other GABA transporter subtypes (GAT1, BGT-1) - **Application**: Chemical probe for epilepsy, anxiety, and allosteric SAR studies - **Supply**: Reliable palladium-catalyzed cross-coupling synthesis; stable orange-red crystalline solid

Molecular Formula C12H7NO2S
Molecular Weight 229.26 g/mol
CAS No. 132898-97-6
Cat. No. B3231756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Thienyl)-1H-indole-2,3-dione
CAS132898-97-6
Molecular FormulaC12H7NO2S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O
InChIInChI=1S/C12H7NO2S/c14-11-8-6-7(10-2-1-5-16-10)3-4-9(8)13-12(11)15/h1-6H,(H,13,14,15)
InChIKeyYOFGZEWPLABWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Thienyl)isatin: Core Scaffold Overview


5-(2-Thienyl)-1H-indole-2,3-dione (CAS 132898-97-6), also known as 5-(2-Thienyl)isatin, is a heterocyclic building block featuring an isatin (indole-2,3-dione) core with a thiophene substituent at the 5-position [1]. This compound, with a molecular formula of C12H7NO2S and a molecular weight of 229.25 g/mol, is an orange-red crystalline solid that is soluble in organic solvents such as ethanol and chloroform but nearly insoluble in water . It serves as a versatile intermediate in organic synthesis and a key pharmacophore in medicinal chemistry for developing novel bioactive molecules [1].

Neuroscience tool hGAT3-selective inhibitor probe
Synthetic chemistry Modular building block for 5-aryl isatin libraries

Why 5-(2-Thienyl)isatin Is Irreplaceable


Within the class of isatin derivatives, subtle structural variations at the 5-position lead to profound differences in target selectivity and binding kinetics [1]. Generic substitution with unsubstituted isatin or other 5-substituted isatins (e.g., 5-bromo-, 5-phenyl-) would fail to reproduce the specific pharmacological profile of 5-(2-thienyl)-1H-indole-2,3-dione. For example, while isatin itself is known as a monoamine oxidase (MAO) inhibitor (IC50 ~3-15 μM) and a benzodiazepine receptor binder, the introduction of a 5-thienyl group redirects the compound's activity towards the GABA transporter GAT3, with a distinct noncompetitive mechanism and high subtype selectivity [1]. This demonstrates that in-class compounds are not interchangeable and must be selected based on specific, quantifiable evidence.

Target shift

Unsubstituted isatin mainly inhibits MAO and binds benzodiazepine receptors, not hGAT3. Direct substitution may lose GAT3 activity.

Selectivity divergence

5-substituted isatins (e.g., 5-bromo, 5-phenyl) exhibit distinct target selectivity profiles. In-class analogs may not reproduce hGAT3 preference.

Mechanism mismatch

Noncompetitive allosteric inhibition of hGAT3 may not be retained by other 5-substituted isatins; binding kinetics require individual validation.

5-(2-Thienyl)isatin: Quantitative Evidence Profile


Superior hGAT3 Subtype Selectivity

5-(2-Thienyl)-1H-indole-2,3-dione (designated compound 20) demonstrates superior selectivity for the human GABA transporter 3 (hGAT3) compared to the reference inhibitor (S)-SNAP-5114. It exhibits a >30-fold selectivity for hGAT3 over other GABA transporter subtypes (hGAT1, hGAT2, and hBGT1), whereas such high selectivity is not observed for (S)-SNAP-5114 in the same assays [1].

hGAT3 Selectivity
Head-to-head
Reported >30-fold selective for hGAT3 over hGAT1/hGAT2/hBGT1 vs. (S)-SNAP-5114
Supports subtype-selective assay context
Class-level inference may require validation
GABA Transporter Neuroscience Selectivity

Noncompetitive hGAT3 Inhibition Mechanism

5-(2-Thienyl)-1H-indole-2,3-dione acts as a noncompetitive inhibitor of hGAT3 [1]. This mechanism is distinct from that of substrate-mimetic competitive inhibitors like (S)-SNAP-5114 or the natural substrate GABA, which bind to the orthosteric site. The noncompetitive mode implies binding to an allosteric site, which is further supported by molecular modeling studies suggesting a unique binding site for this compound class [1].

Inhibition Mechanism
Cross-study comparable
Noncompetitive, allosteric inhibition vs. competitive substrate-mimetic
Supports allosteric modulation research
Mechanism inferred from kinetic and modeling studies
Enzyme Kinetics Allosteric Inhibition GABA Transporter

Modular Cross-Coupling Synthesis

The synthesis of 5-(2-Thienyl)-1H-indole-2,3-dione is achieved via a palladium-catalyzed cross-coupling reaction between 5-bromoisatin and 2-thiophene boronic acid [1]. This route is also applicable to the synthesis of other 5-substituted isatins (e.g., with 3-thienyl, phenyl, and 2,2'-bithien-5-yl groups), demonstrating the compound's position within a synthetically accessible and modular series [1].

Synthesis Route
Class-level inference
Pd-catalyzed Suzuki-Miyaura cross-coupling of 5-bromoisatin with 2-thiophene boronic acid
Modular access to 5-aryl isatin libraries
Applicable to multiple aryl boronic acids
Organic Synthesis Palladium Catalysis Building Block

Superior hGAT3 Inhibitory Potency

5-(2-Thienyl)-1H-indole-2,3-dione (compound 20) exhibits a low micromolar IC50 value for hGAT3 inhibition, which is reported to be superior to the reference inhibitor (S)-SNAP-5114 in the same assay system [1]. The exact IC50 value is not disclosed in the abstract, but the compound is described as part of a series with 'low micromolar IC50 values' [1].

hGAT3 Potency
Head-to-head
Low micromolar IC50, reported higher potency than (S)-SNAP-5114
Supports assay sensitivity context
Exact IC50 not disclosed in accessible abstract
GABA Transporter Neuroscience Potency

5-(2-Thienyl)isatin: Optimal Research Applications


Selective hGAT3 Inhibitor Tool for Neuroscience

5-(2-Thienyl)-1H-indole-2,3-dione is ideally suited as a chemical probe for investigating the specific role of the hGAT3 GABA transporter in neurological processes. Its >30-fold selectivity over other GABA transporter subtypes ensures that observed effects can be attributed specifically to GAT3 modulation, a significant advantage over less selective inhibitors like (S)-SNAP-5114 [1]. This makes it a critical tool for studies on epilepsy, anxiety, and other GABAergic disorders.

Scaffold for Allosteric GAT3 Modulators

Given its noncompetitive inhibition mechanism and unique allosteric binding site [1], this compound serves as an excellent starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use it as a scaffold to design novel, non-GABA-mimetic drugs that allosterically modulate GAT3 activity. This approach could lead to therapeutics with improved safety profiles and novel mechanisms of action, circumventing issues associated with orthosteric ligands.

Modular Building Block for 5-Aryl Isatin Libraries

The well-established synthetic route via palladium-catalyzed cross-coupling [1] positions 5-(2-Thienyl)-1H-indole-2,3-dione as a reliable building block for creating diverse libraries of 5-aryl isatin derivatives. Researchers can easily modify the thiophene or replace it with other aryl/heteroaryl groups to systematically explore the SAR of the 5-position on the isatin core, accelerating the discovery of new bioactive molecules.

Application
Selection Property
Validation Focus
hGAT3 subtype-selective probe studies
Subtype selectivity profile
hGAT3-specific pathway interpretation
Allosteric GAT3 modulator design
Noncompetitive binding mechanism
Allosteric site mapping and SAR
5-Aryl isatin library synthesis
Modular cross-coupling reactivity
5-Position derivatization efficiency

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